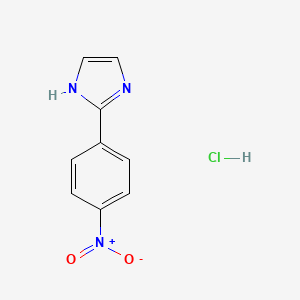
4-(3,5-Dichlorophenyl)piperidine
Übersicht
Beschreibung
“4-(3,5-Dichlorophenyl)piperidine” is a chemical compound with the CAS Number: 475653-05-5 . It has a molecular weight of 230.14 . The compound is typically stored in a dark place, sealed in dry, and at a temperature of 2-8°C . and is usually in the form of a colorless to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13Cl2N/c12-10-5-9 (6-11 (13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom in the molecule .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 230.14 . It is typically a colorless to yellow liquid or semi-solid or solid . The compound is usually stored in a dark place, sealed in dry, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques and Characterization
The molecule 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, a compound structurally similar to 4-(3,5-Dichlorophenyl)piperidine, was synthesized using a modified Mannich condensation process. Its structure was confirmed through various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis, highlighting the importance of these techniques in understanding the conformation and substituent orientation of such compounds (Dineshkumar & Parthiban, 2022).
Crystal and Molecular Structure Analysis
The compound 4-Piperidinecarboxylic acid hydrochloride was analyzed through single crystal X-ray diffraction, revealing its orthorhombic crystal structure and the conformation of the piperidine ring. This study underscores the significance of crystallography in determining the fine structural details of piperidine derivatives (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemistry and Molecular Interactions
Chemical Modification and Interaction Analysis
4-(4-Chlorophenyl)piperidine analogues, similar in structure to this compound, were synthesized and analyzed for their transporter inhibitory activity. The study provides insights into the stereochemistry of the piperidine ring and its influence on biological activity, highlighting the potential of these compounds in pharmacological research (He et al., 2005).
Thermal and Optical Studies
The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and its thermal properties were studied using thermogravimetric analysis. This type of analysis is crucial in understanding the stability of chemical compounds under varying temperature conditions (Karthik et al., 2021).
Molecular Pharmacology and Drug Design
Molecular Interaction Studies
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, structurally related to this compound, was analyzed for its interaction with the CB1 cannabinoid receptor. The study emphasizes the role of molecular modeling and 3D-QSAR models in understanding the binding interactions and activity of such compounds (Shim et al., 2002).
Synthesis and Biological Activity Screening
The synthesis of various piperidine derivatives and their screening for biological activity, such as enzyme inhibition, highlights the potential of this compound and its analogues in the development of therapeutic agents (Rehman et al., 2018).
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic if swallowed . The safety information includes the hazard statement H301 and the precautionary statements P301+P310 .
Relevant Papers Several papers were found related to “4-(3,5-Dichlorophenyl)piperidine” and similar compounds. These papers discuss the synthesis, pharmacological applications, and molecular mechanisms of these compounds . Further analysis of these papers could provide more detailed information on “this compound”.
Wirkmechanismus
Target of Action
It is known that piperidine-containing compounds have been found to have significant medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
It is known that piperidine-containing compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Piperidine-containing compounds are known to interact with a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
It is known that piperidine-containing compounds can have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Biochemische Analyse
Biochemical Properties
4-(3,5-Dichlorophenyl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds. Additionally, this compound may bind to specific receptors or proteins, altering their function and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For example, this compound may inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Threshold effects have been observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and levels of metabolites. Additionally, this compound may affect the activity of cofactors involved in metabolic reactions, further modulating the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to plasma proteins may facilitate the transport of this compound to target tissues, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. These interactions can influence the overall cellular response to the compound .
Eigenschaften
IUPAC Name |
4-(3,5-dichlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZCHLLTBVGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654108 | |
| Record name | 4-(3,5-Dichlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475653-05-5 | |
| Record name | 4-(3,5-Dichlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 475653-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1390681.png)






